Physicochemical Descriptors: Target Compound vs. Core Scaffold (2‑Chloro‑N'‑hydroxypyridine‑3‑carboximidamide, CAS 468068‑58‑5)
The target compound bears a 6‑phenyl substituent that modestly increases lipophilicity (XLogP3-AA ≈ 2.6) relative to the non‑phenyl analog (calculated XLogP3-AA ≈ 1.1 for the core scaffold lacking the 6‑phenyl group, based on fragment‑additivity estimates), while preserving the same topological polar surface area (71.5 Ų [1]). This divergence in logP without a change in polar surface area can influence passive membrane permeability and nonspecific protein binding in cell‑based assays, making direct substitution of the core scaffold for the phenyl‑bearing target compound physiochemically unsound without paired experimental permeability data.
| Evidence Dimension | Lipophilicity (XLogP3-AA) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.6; TPSA = 71.5 Ų |
| Comparator Or Baseline | Core scaffold: 2-chloro-N'-hydroxypyridine-3-carboximidamide (CAS 468068‑58‑8); estimated XLogP3-AA ≈ 1.1; TPSA ≈ 71.5 Ų (fragment‑based estimate) |
| Quantified Difference | Δ XLogP3-AA ≈ +1.5 log units |
| Conditions | Computed physicochemical properties derived from PubChem databases and ACBIL/Percepta predictions |
Why This Matters
A 1.5‑log‑unit increase in lipophilicity can alter membrane permeation by an order of magnitude in parallel artificial membrane permeability assays (PAMPA), meaning that any SAR derived from the less lipophilic core scaffold cannot be directly applied to the target compound.
- [1] PubChem Compound Summary for CID 53396465, 2-chloro-N'-hydroxy-6-phenyl-pyridine-3-carboxamidine. National Center for Biotechnology Information (2025). View Source
